molecular formula C11H11FO3 B12337463 Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester CAS No. 1263279-97-5

Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester

Cat. No.: B12337463
CAS No.: 1263279-97-5
M. Wt: 210.20 g/mol
InChI Key: XZQCHSKCCLIJNJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester is an organic compound that belongs to the ester family Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester can be achieved through esterification reactions. Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, the starting materials would include 4-[(ethenyloxy)methyl]-2-fluorobenzoic acid and methanol. The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired ester in high purity .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The fluoro substituent may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Properties

CAS No.

1263279-97-5

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 4-(ethenoxymethyl)-2-fluorobenzoate

InChI

InChI=1S/C11H11FO3/c1-3-15-7-8-4-5-9(10(12)6-8)11(13)14-2/h3-6H,1,7H2,2H3

InChI Key

XZQCHSKCCLIJNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)COC=C)F

Origin of Product

United States

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